

3-(4-Methylphenoxy)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081

[Get Quote](#)

An In-Depth Technical Guide to **3-(4-Methylphenoxy)piperidine**: A Key Scaffold in Modern Drug Discovery

Executive Summary

3-(4-Methylphenoxy)piperidine is a heterocyclic compound featuring a central piperidine ring linked to a p-cresol moiety via an ether bond. While a discrete entity, its true significance in the pharmaceutical sciences lies in its representation of the broader phenoxy-piperidine class of molecules. The piperidine ring is one of the most prevalent N-heterocycles in approved drugs and natural alkaloids, prized for its conformational flexibility and ability to serve as a versatile scaffold for engaging with biological targets.^[1] This guide provides a comprehensive technical overview of **3-(4-Methylphenoxy)piperidine**, detailing its core molecular properties, a robust synthetic methodology, expected analytical characterization, and its contextual importance as a foundational structure for drug discovery, particularly in neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and molecular weight. These primary descriptors are critical for experimental design, stoichiometric calculations, and analytical identification. **3-(4-Methylphenoxy)piperidine** is an achiral molecule composed of 12 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom.

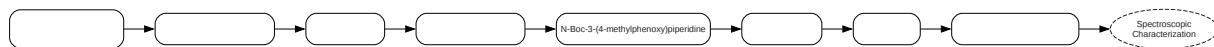
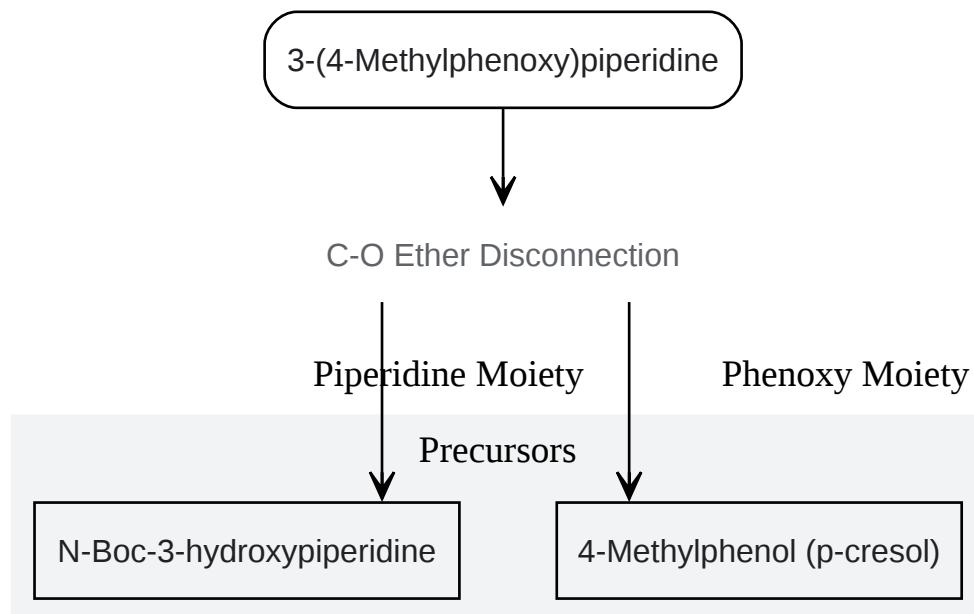
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO	[2]
Monoisotopic Mass	191.13101 Da	[2]
IUPAC Name	3-(4-methylphenoxy)piperidine	[2]
SMILES	CC1=CC=C(C=C1)OC2CCCN C2	[2]
InChIKey	XLKBIUMAMUGELV- UHFFFAOYSA-N	[2]

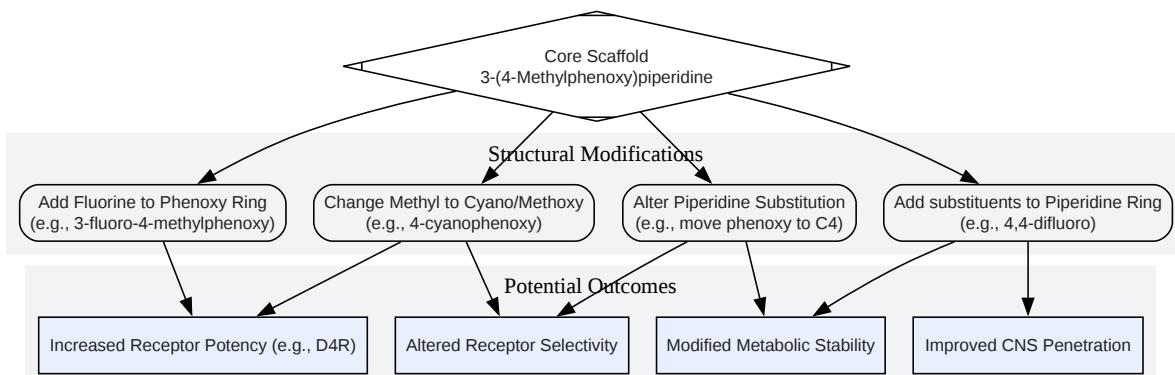
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine nucleus is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved therapeutic agents.[\[1\]](#)[\[3\]](#) Its prevalence stems from several key physicochemical and structural advantages:

- **Structural Versatility:** The saturated, six-membered ring can adopt well-defined chair and boat conformations, allowing for precise spatial orientation of substituents to optimize interactions with complex biological targets like GPCRs and ion channels.
- **Improved Physicochemical Properties:** The basic nitrogen atom ($pK_a \approx 11.2$ for piperidine) is typically protonated at physiological pH. This positive charge can be exploited to improve aqueous solubility, enhance interactions with anionic residues in a binding pocket, and facilitate formulation as crystalline hydrochloride salts.[\[4\]](#)
- **Access to Chemical Space:** The piperidine ring can be readily functionalized at multiple positions, providing a rich platform for structure-activity relationship (SAR) studies.

Derivatives of the core piperidine structure are integral to drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[\[3\]](#) [\[5\]](#) The phenoxy-piperidine subclass, to which **3-(4-Methylphenoxy)piperidine** belongs, is particularly relevant in the development of neuropharmacological agents, where it serves as a



key structural motif for modulating dopamine, serotonin, and norepinephrine receptor activity.[\[6\]](#) [\[7\]](#)


Synthesis and Purification

The synthesis of **3-(4-Methylphenoxy)piperidine** can be efficiently achieved through several established organic chemistry reactions. A logical and robust approach is the Williamson ether synthesis, which involves the coupling of an alkoxide with an organohalide. Here, we propose a retrosynthesis that disconnects the ether linkage, identifying 3-hydroxypiperidine and a derivative of 4-methylphenol as key starting materials.

Retrosynthetic Analysis

The disconnection of the C-O ether bond is the most logical retrosynthetic step. This leads back to two commercially available precursors: a protected 3-hydroxypiperidine and 4-methylphenol (p-cresol). The piperidine's secondary amine must be protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(4-methylphenoxy)piperidine (C₁₂H₁₇NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. chemimpex.com [chemimpex.com]
- 7. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [3-(4-Methylphenoxy)piperidine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1359081#3-4-methylphenoxy-piperidine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com